2H-indazole derivatives in medicinal chemistry research
2H-indazole derivatives in medicinal chemistry research
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, historically dominated by the thermodynamically stable 1H-isomer. However, 2H-indazole derivatives have emerged as a distinct and high-value pharmacophore, offering unique vector orientations for substituents and novel hydrogen-bonding motifs that differ significantly from their 1H counterparts.[1]
This guide provides a technical deep-dive into the 2H-indazole scaffold, focusing on overcoming the synthetic challenge of N2-selectivity, analyzing successful case studies like Pazopanib , and detailing the mechanistic pathways for their construction.[1]
The 2H-Indazole Scaffold: Structural & Physicochemical Logic
Tautomerism and Stability
Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1]
-
1H-Indazole: Thermodynamically favored (approx. 2–5 kcal/mol more stable) due to the preservation of the benzeneoid aromatic sextet.
-
2H-Indazole: Less stable due to the quinoid character of the benzene ring. However, locking this tautomer via N2-substitution creates a rigid scaffold that projects substituents at a distinct angle compared to N1-substitution.[1]
Bioisosteric Utility
In drug design, the 2H-indazole serves as a bioisostere for:
-
Indoles: But with an additional nitrogen acceptor (N1) that can engage hinge regions in kinases.
-
Benzimidazoles: Offering different solubility profiles and metabolic stability.
Marketed Drugs & Clinical Candidates
The clinical validation of the 2H-indazole scaffold is best exemplified by kinase inhibitors and emerging immunotherapies.
Pazopanib (Votrient®)[1]
-
Indication: Renal cell carcinoma (RCC), Soft tissue sarcoma.
-
Medicinal Chemistry Insight: Unlike many kinase inhibitors that utilize the N1-H of 1H-indazole to bind to the hinge region, Pazopanib utilizes the N2-methylated core to position the pyrimidine tail for optimal interaction with the ATP-binding pocket.[1] The N2-methyl group locks the active tautomeric conformation, preventing the "tautomeric scramble" that can reduce binding affinity.
Emerging Candidate: Compound 14 (EP4 Antagonist)[1][4][5][6]
-
Therapeutic Area: Colorectal cancer immunotherapy.[6]
-
Mechanism: Blocks PGE2/EP4 signaling, which suppresses immunosuppressive genes (Arg1, Ido1) in macrophages and enhances CD8+ T-cell cytotoxicity.[1]
-
SAR Insight: The 2H-regioisomer exhibited low nanomolar potency, whereas the corresponding 1H-isomers were >10 µM, proving the critical necessity of the N2-vector for this specific receptor pocket.[1]
Synthetic Methodologies: Overcoming the N1 Preference
Direct alkylation of indazole typically yields a mixture favoring N1 (thermodynamic product). Accessing the 2H-isomer requires kinetic control or specific cyclization strategies.[1]
Strategy A: The Davis-Beirut Reaction
A robust, metal-free heterocyclization that constructs the 2H-indazole core directly from o-nitrobenzylamines.[1][7]
-
Mechanism: Base-catalyzed formation of a carbanion, followed by intramolecular attack on the nitro group, cyclization, and dehydration.[7]
-
Utility: Excellent for generating 2H-indazoles with diverse substitutions without regioisomeric mixtures.[1]
Strategy B: Modified Cadogan Cyclization (Genung Protocol)
Developed by Pfizer, this one-pot method is highly scalable.[1]
-
Workflow: Condensation of o-nitrobenzaldehyde with an amine (forming an imine)
In-situ reductive cyclization using tributylphosphine ( ). -
Advantage: Avoids isolation of sensitive imines; highly N2-selective.[1]
Strategy C: Copper-Catalyzed Cross-Coupling
-
Reagents: 1H-indazole + Diaryliodonium salts + CuCl catalyst.
-
Selectivity: Can achieve high N2-selectivity under specific non-basic conditions where the reaction kinetics favor the more nucleophilic N2 position of the neutral indazole species.
Detailed Experimental Protocol
Protocol: One-Pot Synthesis of 2-Substituted 2H-Indazoles (Genung Method) Source: Adapted from Genung et al., Org.[1][8] Lett. 2014.[1][8]
Objective: Synthesis of 2-phenyl-2H-indazole from 2-nitrobenzaldehyde and aniline.
Materials:
-
2-Nitrobenzaldehyde (1.0 equiv)[1]
-
Aniline (1.0 equiv)[1]
-
Tri-n-butylphosphine (
) (2.5 equiv)[1] -
Solvent: Acetonitrile (
) or Isopropanol[1] -
Molecular Sieves (4Å, optional but recommended for imine formation)[1]
Step-by-Step Procedure:
-
Imine Formation: Charge a reaction vessel with 2-nitrobenzaldehyde (5 mmol) and aniline (5 mmol) in
(15 mL). Add activated 4Å molecular sieves. Stir at room temperature for 2–4 hours. Monitor by TLC for disappearance of aldehyde. -
Reductive Cyclization: Add
(12.5 mmol) dropwise to the reaction mixture. (Caution: Exothermic).[1] -
Heating: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dilute residue with ethyl acetate and wash with saturated
and brine. Dry over . Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm structure via
NMR (Characteristic singlet for H-3 around 8.0–8.5 ppm).
Visualization & Pathways
Diagram 1: The Davis-Beirut Reaction Mechanism
This diagram illustrates the base-promoted conversion of o-nitrobenzylamine to 2H-indazole.[1][7]
Caption: The Davis-Beirut reaction pathway transforming o-nitrobenzylamine into the 2H-indazole core via base-mediated cyclization.[1][7]
Diagram 2: Synthetic Decision Tree for Indazoles
A logical workflow for medicinal chemists to choose the correct synthetic route based on the desired substitution pattern.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on N1 vs. N2 regioisomer requirements.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[8] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1][8][9] Organic Letters, 16(11), 3114–3117. Link[1]
-
Cheng, Z., et al. (2023).[5] Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.[1][4][6] Journal of Medicinal Chemistry, 66(5), 3114–3117. Link[1]
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[10] Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles.[1][11] Journal of Organic Chemistry, 70(3), 1060–1062. Link[1]
-
Harris, P. A., et al. (2008).[12] Structure, Properties, and Potency of Pazopanib.[13] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link[1]
-
Gaunersdorfer, T., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(12), 4848–4853. Link[1][14]
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